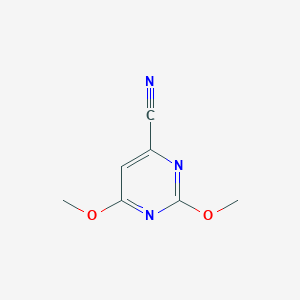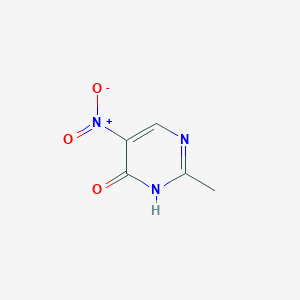
2,6-Dimethoxypyrimidine-4-carbonitrile
Overview
Description
2,6-Dimethoxypyrimidine-4-carbonitrile is a chemical compound with the molecular formula C7H7N3O2 . It has a molecular weight of 165.15 . The compound is solid in its physical form .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrimidine ring substituted with two methoxy groups at positions 2 and 6, and a carbonitrile group at position 4 .Physical and Chemical Properties Analysis
The compound has a predicted density of 1.26±0.1 g/cm3 and a predicted boiling point of 318.7±52.0 °C . The melting point is reported to be 109 °C .Scientific Research Applications
Synthesis and Characterization
Synthesis Pathways : Research has demonstrated methods for synthesizing 2,6-Dimethoxypyrimidine-4-carbonitrile derivatives, exploring their potential as intermediates in the production of various bioactive compounds. For instance, the synthesis of pyrimidine carbonitrile derivatives and their evaluation for antimicrobial activity signify the utility of these compounds in developing potential antimicrobial agents (Bhat & Begum, 2021). Similarly, studies on the conversion of methylthiopyrimidines to dimethoxypyrimidine carbonitriles highlight the versatility of these compounds in synthetic organic chemistry (Kalogirou & Koutentis, 2019).
Structural and Spectroscopic Studies : Comprehensive investigations into the structural and spectroscopic characteristics of chloropyrimidine derivatives provide insights into their molecular properties and potential applications in various fields, including pharmaceuticals and materials science (Gupta et al., 2006).
Bioactive Properties
Antimicrobial Activity : The antimicrobial potential of pyrimidine carbonitrile derivatives has been a subject of interest. These compounds have shown efficacy against bacterial strains, indicating their potential in addressing microbial resistance issues (Bhat & Begum, 2021).
Antitumor Testing : Pyrimidine derivatives have been evaluated for their antitumor properties, with some showing inhibitory effects against various cancer cell lines. This research suggests the potential of these compounds in developing new anticancer therapies (Taher & Helwa, 2012).
Physical and Chemical Properties
Conductance and Solvent Behavior : Studies on the conductance and solvent behavior of related pyrimidine carbonitriles in solutions have provided valuable data for understanding their physical and chemical properties, which could inform their applications in various scientific and industrial contexts (Gaware, 2021).
Molar Refraction and Polarizability : Investigations into the molar refraction and polarizability constants of certain pyrimidine carbonitriles have offered insights into their electronic and optical properties, potentially paving the way for their use in material science and optical applications (Gaware, 2021).
Safety and Hazards
Mechanism of Action
Mode of Action
It’s worth noting that pyrimidine derivatives often interact with their targets via hydrogen bonding and aromatic stacking interactions, which can lead to changes in the target’s conformation and function .
Biochemical Pathways
The biochemical pathways affected by 2,6-Dimethoxypyrimidine-4-carbonitrile are currently unknown . Pyrimidine derivatives are involved in a wide range of biological processes, so it’s possible that this compound could affect multiple pathways.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s solubility, stability, and interaction with its targets . .
Properties
IUPAC Name |
2,6-dimethoxypyrimidine-4-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O2/c1-11-6-3-5(4-8)9-7(10-6)12-2/h3H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSGNNPXFMPVTKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=C1)C#N)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![5-Ethoxycarbonyl-7-hydroxy-s-triazolo[1,5-a]pyrimidine](/img/structure/B3176585.png)





![1,1,1-Trifluoro-N-[(11bR)-4-oxido-2,6-diphenyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl]methanesulfonamide](/img/structure/B3176624.png)
![(11bR)-2,6-Bis[3,5-bis(trifluoromethyl)phenyl]-8,9,10,11,12,13,14,15-octahydro-4-hydroxy-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin](/img/structure/B3176626.png)
